molecular formula C16H20N2O2 B1309115 3,6-Dibutoxyphthalonitrile CAS No. 75942-37-9

3,6-Dibutoxyphthalonitrile

Cat. No.: B1309115
CAS No.: 75942-37-9
M. Wt: 272.34 g/mol
InChI Key: RJFAMAFEWDBSLX-UHFFFAOYSA-N
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Description

3,6-Dibutoxyphthalonitrile is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Chemosensor Development

Phenyl-4,4-di(3,6-dibutoxyphthalonitrile) has been synthesized and investigated for its potential as a fluorescent chemosensor, particularly for detecting Fe 3+ ions. It exhibits a significant 'turn-off' response to Fe 3+, indicating its potential in selective metal ion sensing (Al-Raqa et al., 2020).

Synthesis of Unsymmetric Phthalocyanines

This compound has been used in the synthesis of unsymmetric phthalocyanines. These compounds have been studied for their optical and electrochemical properties, showing potential for applications in materials science (Kimura et al., 2009).

Future Directions

The future directions of research involving 3,6-Dibutoxyphthalonitrile could involve its use as a precursor for the synthesis of highly substituted phthalocyanine derivatives . These compounds have potential applications in various fields due to their unique properties.

Properties

IUPAC Name

3,6-dibutoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-5-9-19-15-7-8-16(20-10-6-4-2)14(12-18)13(15)11-17/h7-8H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFAMAFEWDBSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)OCCCC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410373
Record name 3,6-Dibutoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75942-37-9
Record name 3,6-Dibutoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dibutoxy-1,2-benzenedicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,6-Dibutoxyphthalonitrile contribute to the synthesis of interesting materials?

A: this compound serves as a crucial precursor for synthesizing diversely substituted phthalocyanines []. Its structure, with two butoxy groups at the 3 and 6 positions, allows for further derivatization and influences the properties of the resulting phthalocyanines. For instance, these butoxy groups can enhance the solubility of the final phthalocyanine in organic solvents, a desirable trait for various applications.

Q2: Can you explain the significance of the Suzuki cross-coupling reaction in the context of this compound?

A: The Suzuki cross-coupling reaction is instrumental in efficiently synthesizing this compound derivatives [, ]. This reaction allows for the introduction of various aryl or alkyl groups to the core structure of this compound by coupling it with appropriate boronic acids or esters. This method provides a simple and versatile route to creating a library of diverse this compound derivatives, expanding the possibilities for designing novel phthalocyanines with tailored properties.

Q3: Has this compound been used in developing any sensor applications?

A: Yes, a recent study demonstrated the potential of a phenyl-4,4-di(this compound) compound, synthesized using this compound, as a fluorescent chemosensor for Fe3+ ions []. The compound exhibited a "turn-off" fluorescence response in the presence of Fe3+, indicating its potential for detecting this ion. Density functional theory calculations were also employed to understand the interaction mechanism between the compound and Fe3+ ions []. This example highlights the potential of this compound-based compounds in sensing applications.

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